Einecs 264-291-8
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Overview
Description
Einecs 264-291-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Chemical Reactions Analysis
Einecs 264-291-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Einecs 264-291-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Industrially, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of Einecs 264-291-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Einecs 264-291-8 can be compared with other similar compounds listed in the EINECS inventory. Some of these compounds include amyl nitrite (Einecs 203-770-8), bismuth tetroxide (Einecs 234-985-5), and mercurous oxide (Einecs 239-934-0). Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and effects .
Properties
CAS No. |
63512-66-3 |
---|---|
Molecular Formula |
C58H96N2O6S2 |
Molecular Weight |
981.5 g/mol |
IUPAC Name |
2,3-bis(7-methyloctyl)naphthalene-1-sulfonic acid;ethane-1,2-diamine |
InChI |
InChI=1S/2C28H44O3S.C2H8N2/c2*1-22(2)15-9-5-7-11-17-24-21-25-18-13-14-20-27(25)28(32(29,30)31)26(24)19-12-8-6-10-16-23(3)4;3-1-2-4/h2*13-14,18,20-23H,5-12,15-17,19H2,1-4H3,(H,29,30,31);1-4H2 |
InChI Key |
WOKPRSIJOKBCDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCC(C)C)S(=O)(=O)O.CC(C)CCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCC(C)C)S(=O)(=O)O.C(CN)N |
Origin of Product |
United States |
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